Cas no 60833-52-5 (bis(iodomethyl)ether)

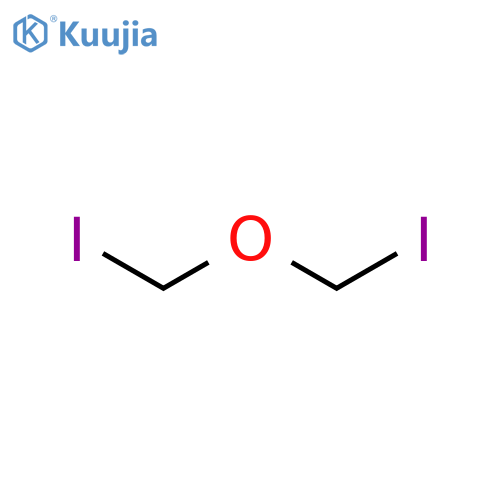

bis(iodomethyl)ether structure

商品名:bis(iodomethyl)ether

CAS番号:60833-52-5

MF:C2H4I2O

メガワット:297.861505508423

CID:953609

bis(iodomethyl)ether 化学的及び物理的性質

名前と識別子

-

- bis(iodomethyl)ether

- iodo(iodomethoxy)methane

- Bis-jodmethyl-aether

- symm. Dijoddimethylaether

- symm.Dijodmethylaether

-

計算された属性

- せいみつぶんしりょう: 297.83500

じっけんとくせい

- ふってん: 256.1℃/760mmHg

- PSA: 9.23000

- LogP: 1.78800

bis(iodomethyl)ether セキュリティ情報

bis(iodomethyl)ether 税関データ

- 税関コード:2909199090

- 税関データ:

中国税関コード:

2909199090概要:

29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

bis(iodomethyl)ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AG70290-50mg |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 50mg |

$345.00 | 2024-04-19 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1947831-100mg |

Iodo(iodomethoxy)methane |

60833-52-5 | 95% | 100mg |

¥11793.00 | 2024-05-07 | |

| 1PlusChem | 1P00EDTE-250mg |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 97% | 250mg |

$494.00 | 2025-02-27 | |

| 1PlusChem | 1P00EDTE-5g |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 97% | 5g |

$2829.00 | 2025-02-27 | |

| TRC | B449005-10mg |

Bis(iodomethyl)ether |

60833-52-5 | 10mg |

$ 135.00 | 2022-06-07 | ||

| TRC | B449005-1mg |

Bis(iodomethyl)ether |

60833-52-5 | 1mg |

$ 50.00 | 2022-06-07 | ||

| A2B Chem LLC | AG70290-25mg |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 25mg |

$227.00 | 2024-04-19 | ||

| A2B Chem LLC | AG70290-10mg |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 10mg |

$133.00 | 2024-04-19 | ||

| 1PlusChem | 1P00EDTE-500mg |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 97% | 500mg |

$672.00 | 2025-02-27 | |

| 1PlusChem | 1P00EDTE-1g |

BIS(IODOMETHYL)ETHER |

60833-52-5 | 97% | 1g |

$1139.00 | 2025-02-27 |

bis(iodomethyl)ether 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

60833-52-5 (bis(iodomethyl)ether) 関連製品

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬